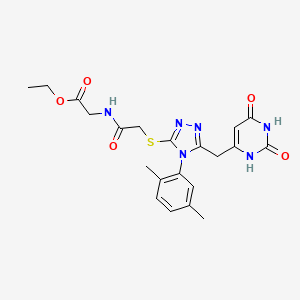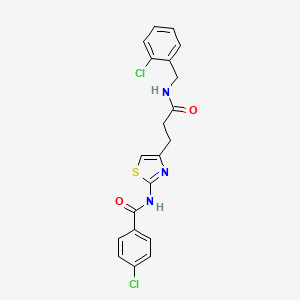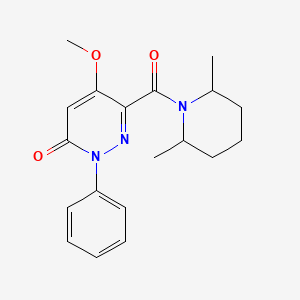
2-Ethylpyridin-3-amine
Vue d'ensemble
Description
2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
2-Ethylpyridin-3-amine has been studied for its potential in developing non-steroidal anti-inflammatory agents. A study explored the synthesis of N-(2-pyridyl)amides of 1-R-4-hydroxy-2-quinolone-3-carboxylic acids, using ethyl 1-R-4-hydroxy-2-quinolone-3-carboxylates with 2-aminopyridine, and reported data on their analgesic and anti-inflammatory activity (Ukrainets et al., 1993).
Magneto-Structural Studies and Thermal Analysis
In magneto-structural studies, n-ethylpyridinium salts of the tetrabromocuprate(II) anion were prepared by reacting an ethanolic solution of the aromatic amine base, HBr, and CuBr2. The study included analysis through IR, UV–Vis and ESR spectroscopies, and thermal analysis, highlighting the properties of these compounds (Luque et al., 2002).
Catalytic Alkylation of Heteroaromatic Amines
A study on the catalytic alkylation of heteroaromatic amines with alcohols using ruthenium complexes showed that 2-aminopyridine could be alkylated with primary alcohols to produce monoalkylated and dialkylated amines. This research offers insights into synthetic applications of this compound (Watanabe et al., 1996).
Coordination Chemistry and Catalysis
Research involving 2,2'-bipyridylamines, which can be synthesized from 2-aminopyridines, focused on their reaction with palladium and nickel to form complexes. These nickel complexes have been found to be highly active in ethylene oligomerization catalysis (Schareina et al., 2001).
Synthesis of N-oxides of Pyridylacetylenic Amines
A study aimed at synthesizing N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide and various amines. This research contributes to the understanding of the synthesis processes involving this compound (Ikramov et al., 2021).
Copper Catalysis in Amination of Aryl Halides
Copper catalysis has been utilized for the amination of aryl halides, converting bromopyridine into aminopyridine. This study underlines the significance of this compound in catalytic processes (Lang et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIZYKRCAPLHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2801465.png)



![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)



![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2801480.png)



![({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE](/img/structure/B2801485.png)
![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
